molecular formula C10H12O6 B1234847 mono-2-(Methacryloyloxy)ethyl maleate CAS No. 51978-15-5

mono-2-(Methacryloyloxy)ethyl maleate

Cat. No.: B1234847
CAS No.: 51978-15-5
M. Wt: 228.20 g/mol
InChI Key: HSFXEOPJXMFQHG-ONEGZZNKSA-N
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Description

Mono-2-(Methacryloyloxy)ethyl maleate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O6 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dental Applications

Mono-2-(Methacryloyloxy)ethyl maleate, also referred to as 2-(methacryloyloxy)ethyl hydrogen maleate (2MEM), has notable applications in dentistry. A study by Fukushima & Horibe (1990) demonstrated its use as a bonding agent for dental procedures. They found that the bond strengths of 2MEM/composite systems to dentin were superior compared to other agents when treated with specific acid solutions. These findings highlight its potential for enhancing dental adhesion techniques (Fukushima & Horibe, 1990).

Biomedical Applications

In the field of biomedical sciences, this compound's derivatives have been explored for various applications. Yu et al. (2013) synthesized a new monomer, 2-(methacryloyloxy)ethyl choline phosphate, and its direct polymerization into a polyvalent choline phosphate. This demonstrates its potential as a universal biomembrane adhesive, indicating rapid and strong attachment to mammalian cell membranes. Such properties are invaluable in areas like tissue engineering and drug delivery (Yu et al., 2013).

Polymer Science

In polymer science, Borzenkov et al. (2015) investigated novel surface active monomers based on derivatives of ω-hydroxy carboxylic acids, including maleate and methacrylate monomers. Their study found that synthesized monomers effectively reduced surface tension at the aqueous solution-air interface. This research contributes to the development of new materials with specific surface properties, useful in coatings and emulsions (Borzenkov et al., 2015).

Environmental Considerations

An environmental perspective is provided by Erythropel et al. (2015), who explored the design of greener plasticizers with maleate-based plasticizers. They studied the biodegradation of maleate diesters, finding that these compounds showed acceptable hydrolysis rates and could be potential replacements for certain traditional plasticizers in environmental applications (Erythropel et al., 2015).

Safety and Hazards

Mono-2-(Methacryloyloxy)ethyl maleate is classified as Skin Corr. 1B - Skin Sens. 1 . It has hazard statements H314 - H317, indicating that it causes severe skin burns and eye damage, and may cause an allergic skin reaction . The precautionary statements are P261 - P272 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Mono-2-(Methacryloyloxy)ethyl maleate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer networks. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing methacrylic acid and maleic acid. These interactions are crucial for the compound’s functionality in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell proliferation and differentiation. Additionally, the compound can modulate cell signaling pathways, leading to changes in cellular responses. These effects are essential for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its interaction with esterases results in the hydrolysis of ester bonds, affecting the overall biochemical environment. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Understanding these temporal effects is essential for optimizing its use in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for mono-2-(Methacryloyloxy)ethyl maleate involves the reaction between maleic anhydride and 2-hydroxyethyl methacrylate in the presence of a catalyst.", "Starting Materials": [ "Maleic anhydride", "2-hydroxyethyl methacrylate", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Add maleic anhydride and 2-hydroxyethyl methacrylate to a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture under reflux for a specified time", "Cool the reaction mixture to room temperature", "Extract the product using a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solid and concentrate the organic layer under reduced pressure", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

51978-15-5

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

(E)-4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)/b4-3+

InChI Key

HSFXEOPJXMFQHG-ONEGZZNKSA-N

Isomeric SMILES

CC(=C)C(=O)OCCOC(=O)/C=C/C(=O)O

SMILES

CC(=C)C(=O)OCCOC(=O)C=CC(=O)O

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=CC(=O)O

51978-15-5

Pictograms

Corrosive; Irritant

Synonyms

2-(methacryloyloxy)ethyl hydrogen maleate
2MEM
maleic acid mono-2-methacryloyloxy ethyl ethe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does mono-2-(Methacryloyloxy)ethyl maleate (CAM) improve the properties of resin-luting agents?

A1: CAM acts as a coupling agent between the inorganic filler particles and the organic resin matrix in resin-luting agents. This interaction stems from its chemical structure:

    Q2: How does the performance of this compound (CAM) compare to other coupling agents like silanes in this specific application?

    A: While both CAM and silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TSPM), enhance the properties of resin-luting agents, the study by [] observed that TSPM outperformed CAM in several aspects. Resin-luting agents containing TSPM exhibited higher flexural strength, flexural modulus, and Knoop hardness compared to those containing CAM. TSPM also resulted in thinner films, indicating better handling characteristics. []

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